REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:9]([Si](C)(C)C)[CH:10]=C.Cl[CH2:17]Cl>[Ti](Cl)(Cl)(Cl)Cl>[OH:1][C:2]([CH3:17])([CH2:8][CH:9]=[CH2:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)C
|
Name
|
|
Quantity
|
1.279 g
|
Type
|
reactant
|
Smiles
|
C(C=C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.61 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred the reaction mixture for 30 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78 C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aq. sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite bed and filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford colorless oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica, 230-400, 10% EtoAc/Pet ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC)(CC=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |